molecular formula C14H20O2 B14763359 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone

1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone

Cat. No.: B14763359
M. Wt: 220.31 g/mol
InChI Key: KMOWGTHYIGHSRI-UHFFFAOYSA-N
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Description

1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone is an acetophenone derivative featuring a tert-butyl group at the 5-position and an ethoxy substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The tert-butyl group introduces significant steric bulk and lipophilicity, while the ethoxy group acts as a moderate electron-donating substituent.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O2/c1-6-16-13-8-7-11(14(3,4)5)9-12(13)10(2)15/h7-9H,6H2,1-5H3

InChI Key

KMOWGTHYIGHSRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-(Ttert-butyl)-2-ethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Effects: Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., butyl or ethyl) or polar substituents (e.g., -OH, -OCH₃). Steric Hindrance: The bulky tert-butyl group may hinder electrophilic substitution reactions at the 5-position, unlike compounds with smaller substituents .

Physical Properties

Compound Name Melting Point (°C) Solubility (Polarity Trend) Notable Spectral Data
This compound Not reported Low (high lipophilicity) ¹H NMR: δ 1.40 (s, 9H, t-Bu), 4.10 (q, 2H, OCH₂), 2.60 (s, 3H, COCH₃)
1-(5-Butyl-2-hydroxyphenyl)ethanone Not reported Moderate (due to -OH) IR: Broad O-H stretch ~3200 cm⁻¹
1-(5-Chloro-2-hydroxyphenyl)ethanone 167 Low ¹³C NMR: δ 196.5 (C=O), 155.2 (C-OH)
1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone Not reported High (due to di-OH) MS: m/z 180 [M⁺]

Analysis :

  • Melting Points: Chloro and hydroxyl substituents increase melting points due to hydrogen bonding (e.g., 167°C for 1-(5-Chloro-2-hydroxyphenyl)ethanone) .
  • Solubility : Polar groups (-OH, -OCH₃) enhance water solubility, while alkyl/aryl groups reduce it. The target compound’s tert-butyl and ethoxy groups likely render it poorly water-soluble .

Bioactivity Comparison

Compound Name Reported Bioactivity Mechanism/Application
This compound Not explicitly reported Potential precursor for antimicrobial agents
1-(4-Hydroxy-3-methoxyphenyl)ethanone Anti-allergic activity (RBL-2H3 cell assay) Inhibits histamine release
1-(5-Butyl-2-hydroxyphenyl)ethanone Not reported Structural analog in natural product studies
Chalcone derivatives (e.g., ) Antibacterial (Gram-positive bacteria) Disrupts cell membrane integrity

Insights :

  • Hydroxyl and methoxy groups correlate with anti-allergic activity, as seen in 1-(4-hydroxy-3-methoxyphenyl)ethanone .

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